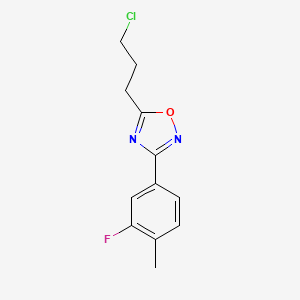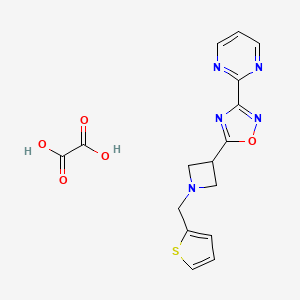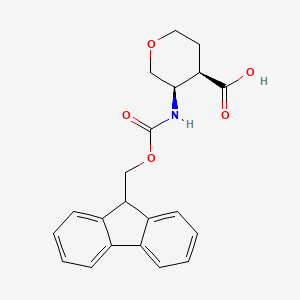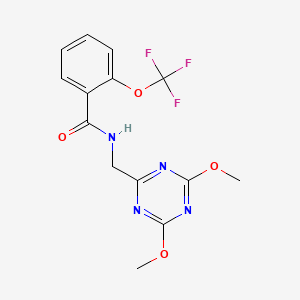
5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and propyl precursors under conditions that would promote the formation of the 1,2,4-oxadiazole ring. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, with the 3-chloropropyl and 3-fluoro-4-methylphenyl groups attached at specific positions on the ring. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence and position of the functional groups within the molecule. The oxadiazole ring is a site of potential reactivity, as are the chloro and fluoro substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence and position of the functional groups within the molecule. For example, the presence of the chloro and fluoro substituents might influence the compound’s solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Apoptosis Inducers and Anticancer Agents :
- A related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as an apoptosis inducer and potential anticancer agent. This compound displayed activity against breast and colorectal cancer cell lines and was found to arrest cells in the G(1) phase, leading to apoptosis. The molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antimicrobial and Antitubercular Agents :
- Isoxazole clubbed 1,3,4-oxadiazole derivatives showed good antimicrobial and antitubercular activity. Some compounds in this series were active against M. tuberculosis H37Rv and exhibited antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2018).
Liquid Crystalline Properties :
- 1,3,4-Oxadiazole-based compounds showed liquid crystalline properties. One compound exhibited an enantiotropic nematic mesophase, and another displayed an enantiotropic smectic A phase. These findings are significant for materials science applications (Zhu et al., 2009).
Herbicidal Activity :
- Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring showed moderate to high herbicidal activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).
Inhibition of Cyclooxygenase-2 and Voltage-Gated Sodium Channels :
- A series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety were synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some compounds showed significant biological activities and were found to be good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antibacterial and Antifungal Potency :
- 2-Mercapto-5-phenyl-1,3,4-oxadiazole derivatives, when condensed with phenyl acetamide derivatives, exhibited notable antibacterial and antifungal properties. The presence of fluorine atoms in these compounds enhanced their antimicrobial properties (Parikh & Joshi, 2014).
Insecticidal Activities :
- Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles were synthesized and evaluated for insecticidal activities. These compounds showed potential as insecticides against armyworms, suggesting applications in pest control (Shi et al., 2000).
Synthesis of Thiazoles and Sugar Chemistry :
- The compound was used in the synthesis of thiazoles, which further led to the development of sugar chemistry derivatives. This indicates its utility in complex organic synthesis and pharmaceutical applications (Paepke et al., 2009).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields.
Please note that this is a general analysis based on the structure of the compound and does not include specific information obtained from the literature, as no specific literature was found. For a more detailed and accurate analysis, experimental data and specific literature would be required.
Propiedades
IUPAC Name |
5-(3-chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-8-4-5-9(7-10(8)14)12-15-11(17-16-12)3-2-6-13/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUKIARWMNNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)
![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)
![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)